molecular formula C6H12ClNO4S B1421896 [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride CAS No. 1093123-73-9

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride

Cat. No. B1421896
M. Wt: 229.68 g/mol
InChI Key: BQOGPKYVTQMVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride, also known as DOTA-HCl, is an important compound in the field of medicinal chemistry. It is a chelator used to attach radioactive isotopes to proteins, peptides, and other molecules for use in diagnostic imaging and radiotherapy. DOTA-HCl is also used as a contrast agent in magnetic resonance imaging (MRI). In addition, DOTA-HCl is used in the synthesis of a variety of other compounds, including pharmaceuticals, antibiotics, and other small molecules.

Scientific Research Applications

Chemical Synthesis and Derivatives

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride is a compound with potential in various fields of chemical synthesis. Studies have shown its applications in forming derivatives and in the synthesis of novel compounds.

  • Tetrazole-containing derivatives : The amino and carboxy terminal groups of related molecules have been utilized to prepare corresponding tetrazole-containing derivatives, indicating the potential of similar structural manipulations for [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in the formation of new compounds with diverse applications (Putis, Shuvalova, & Ostrovskii, 2008).
  • Fluorescent Amino Acid Synthesis : The hydrochloride of related racemic amino acids has been synthesized to create versatile fluorescent probes in proteins, demonstrating the potential of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in similar applications (Braun & Dittrich, 2010).

Biological and Pharmaceutical Applications

The compound and its derivatives have shown potential in biological applications, particularly in relation to enzyme inhibition and pharmaceutical development.

  • Enzyme Inhibition : Transition metal complexes of related amino acid-bearing Schiff base ligands were synthesized and showed significant xanthine oxidase inhibitory activities, which is crucial in treating diseases like gout. This suggests potential pharmaceutical applications for [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in developing enzyme inhibitors (Ikram et al., 2015).

Analytical Chemistry

The compound's derivatives have been used in developing analytical methods, suggesting potential uses in chemical analysis and research.

  • High-Performance Liquid Chromatography : Derivatives of related acids have been utilized in the development of methods for determining amino compounds with fluorescence detection, indicating the potential of [(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride in analytical chemistry (You et al., 2006).

properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOGPKYVTQMVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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